![molecular formula C16H21NO B1376351 1-Benzyl-1-azaspiro[4.5]decan-8-one CAS No. 1202072-52-3](/img/structure/B1376351.png)

1-Benzyl-1-azaspiro[4.5]decan-8-one

Overview

Description

“1-Benzyl-1-azaspiro[4.5]decan-8-one” is a chemical compound . The IUPAC name for this compound is 1-benzyl-1-azaspiro[4.5]decan-3-amine . It has a molecular weight of 244.38 .

Synthesis Analysis

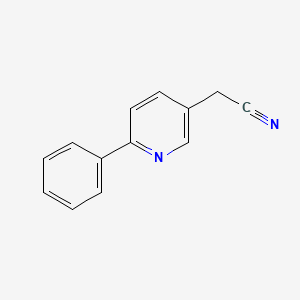

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid was catalyzed by MCM-41-Schiff base-CuSO4·5H2O . The synthesized catalyst was characterized via FT-IR, XRD, SEM, TEM, and EDS and can be easily recovered by centrifugation and reused at 10 times without any change in catalytic activity .

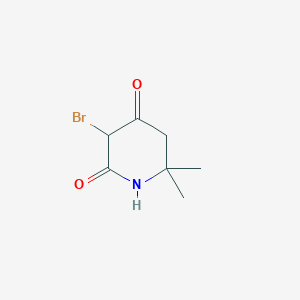

Molecular Structure Analysis

The InChI code for “1-Benzyl-1-azaspiro[4.5]decan-8-one” is 1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2 .

Physical And Chemical Properties Analysis

The physical form of “1-Benzyl-1-azaspiro[4.5]decan-8-one” is a liquid .

Scientific Research Applications

Antiviral and Antitubercular Applications

1-Benzyl-1-azaspiro[4.5]decan-8-one derivatives have been extensively researched for their antiviral and antitubercular activities. For instance, specific derivatives have demonstrated significant activity against human coronavirus and influenza virus, with certain compounds like N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide showing comparable activity to known coronavirus inhibitors (Apaydın et al., 2019). In addition, the structural elucidation of benzothiazinone BTZ043, a promising antitubercular drug candidate, reveals the importance of the 1-oxa-4-azaspiro[4.5]decan-8-yl structure in drug design, showcasing its potential in targeting complex diseases like tuberculosis (Richter et al., 2022).

Anticonvulsant Properties

Numerous studies have focused on the anticonvulsant properties of 1-Benzyl-1-azaspiro[4.5]decan-8-one derivatives. The introduction of aromatic areas to the cyclohexane ring in these compounds has led to variations in their anticonvulsant activity, with certain analogues showing high protection levels compared to standard substances like magnesium valproate (Obniska et al., 2006). This highlights the compound's therapeutic potential in managing seizure disorders.

Anticancer Activity

Explorations into the anticancer properties of 1-Benzyl-1-azaspiro[4.5]decan-8-one derivatives have led to the synthesis of novel compounds with moderate to high inhibition activities against various cancer cell lines, such as HepG-2, PC-3, and HCT116. These findings underscore the compound's relevance in cancer therapy and drug development (Flefel et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1-azaspiro[4.5]decan-8-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the activation of necroptotic cell death pathways, which has therapeutic potential in many human diseases .

Mode of Action

1-Benzyl-1-azaspiro[4.5]decan-8-one interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of necroptotic cell death pathways .

Biochemical Pathways

By inhibiting RIPK1, 1-Benzyl-1-azaspiro[4.5]decan-8-one affects the necroptotic cell death pathways . The downstream effects of this inhibition are significant, as it can prevent cell death and potentially provide therapeutic benefits in diseases where necroptosis is a factor .

Result of Action

The inhibition of RIPK1 by 1-Benzyl-1-azaspiro[4.5]decan-8-one results in significant anti-necroptotic effects . For instance, it has shown notable anti-necroptotic activity in U937 cell necroptosis models .

Safety and Hazards

properties

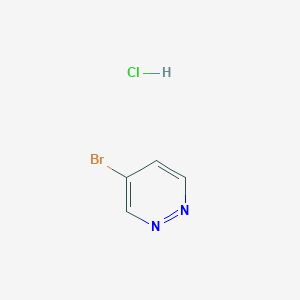

IUPAC Name |

1-benzyl-1-azaspiro[4.5]decan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

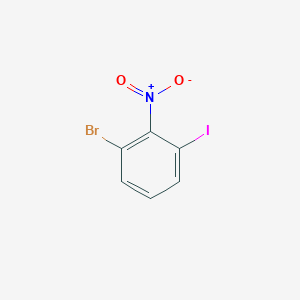

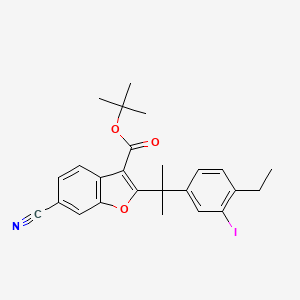

InChI=1S/C16H21NO/c18-15-7-10-16(11-8-15)9-4-12-17(16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPLBRDLSYTQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)CC2)N(C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)